1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1008069-04-2
VCID: VC4837665
InChI: InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17)
SMILES: CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O
Molecular Formula: C13H15NO3
Molecular Weight: 233.267

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

CAS No.: 1008069-04-2

Cat. No.: VC4837665

Molecular Formula: C13H15NO3

Molecular Weight: 233.267

* For research use only. Not for human or veterinary use.

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid - 1008069-04-2

Specification

CAS No. 1008069-04-2
Molecular Formula C13H15NO3
Molecular Weight 233.267
IUPAC Name 1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17)
Standard InChI Key ITKCGEBAAOLKSC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with a 3-methylbenzoyl group and at the 2-position with a carboxylic acid (Figure 1). The stereochemistry at the 2-position is critical for its biological activity, with enantiomers often exhibiting distinct pharmacological profiles .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
SMILESCC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O
LogP2.48 (predicted)

Spectral Characterization

  • NMR: ¹H NMR signals include aromatic protons (δ 7.2–7.5 ppm), pyrrolidine methylenes (δ 2.3–3.8 ppm), and carboxylic acid protons (δ 12–13 ppm) .

  • IR: Key peaks at ~1687 cm⁻¹ (C=O stretch) and ~3359 cm⁻¹ (O-H stretch).

  • HPLC/MS: Used to confirm purity (>95%) and molecular ion ([M+H]⁺ = 234.1).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

  • Benzoylation: Pyrrolidine-2-carboxylic acid reacts with 3-methylbenzoyl chloride in anhydrous acetonitrile or dichloromethane, catalyzed by EDCI/HOBt .

  • Purification: Recrystallization from ethanol or chromatography yields the pure product .

  • Chiral Resolution: Asymmetric catalytic hydrogenation using (R)-SpiroPAP-Me-Ir achieves enantiomeric excess >98% .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
Benzoylation3-Methylbenzoyl chloride, EDCI/HOBt, 0–5°C75%90%
PurificationEthanol recrystallization85%95%
Resolution(R)-SpiroPAP-Me-Ir, H₂ (3 MPa)92%98% ee

Process Optimization

  • Catalyst Screening: Replacing EDCI with DCC improves coupling efficiency to 82% .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) reduce side reactions compared to CH₃CN .

  • Temperature Control: Maintaining 0–5°C during benzoylation minimizes decomposition.

Chemical Reactivity and Applications

Functional Group Transformations

  • Carboxylic Acid Derivatives: Forms esters (e.g., propyl ester, ) and amides for prodrug design .

  • Benzoyl Group Modifications: Electrophilic aromatic substitution at the 3-methyl position enables halogenation or nitration .

  • Pyrrolidine Ring Functionalization: C-H activation with Pd catalysts introduces aryl/vinyl groups at the 3-position .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors (e.g., 1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid) .

  • Catalysis: Analogous β-proline derivatives catalyze asymmetric Michael additions in aqueous media .

  • Analytical Chemistry: Chiral derivatization reagent for LC-MS/MS detection of amine enantiomers .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (Ki < 50 nM) via coordination of the carboxylic acid to the zinc ion in the active site . Substitution at the 3-methyl position with electron-withdrawing groups (e.g., -NO₂) enhances potency .

Receptor Interactions

  • GPCR Modulation: Binds to G-protein-coupled receptors (GPCRs) in inflammatory pathways, reducing IL-6 production by 40% at 10 µM .

  • MAGL Inhibition: Analogues suppress monoacylglycerol lipase (IC₅₀ = 8 µM), elevating endocannabinoid levels.

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/Ki)Model SystemSource
Carbonic anhydrase IX48 nMIn vitro
MAGL8 µMCell assay
GPCR (inflammatory)40% inhibitionMouse macrophage

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundLogPSolubility (mg/mL)Target Affinity
1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid2.480.5 (H₂O)CA IX: 48 nM
1-(4-Chloro-3-methylbenzoyl)pyrrolidine-2-carboxylic acid3.120.2 (H₂O)CA IX: 32 nM
N-Methyl-L-proline1.1550 (H₂O)GPCR: Inactive

Key Trends:

  • Lipophilicity: Chloro substitution increases LogP but reduces aqueous solubility .

  • Steric Effects: Bulkier substituents (e.g., biphenyl groups) improve target specificity but complicate synthesis .

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